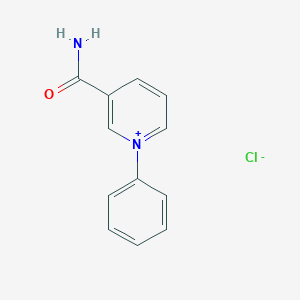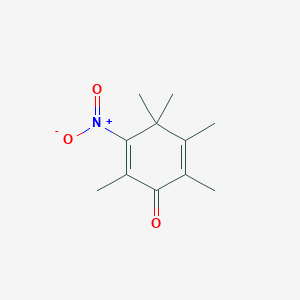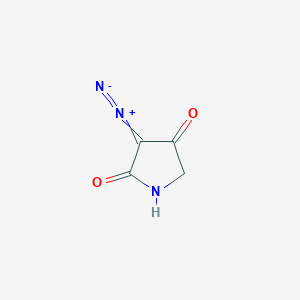
2,4-Pyrrolidinedione, 3-diazo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrrolidinedione, 3-diazo- is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a pyrrolidinedione ring. Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in various chemical reactions. The unique structure of 2,4-Pyrrolidinedione, 3-diazo- makes it a valuable compound in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrrolidinedione, 3-diazo- typically involves the diazotization of a suitable precursor. One common method is the reaction of a hydrazone with an oxidizing agent. For instance, the oxidation of free hydrazones by iodosylbenzene can generate non-stabilized diazoalkanes, which can then be used to form 2,4-Pyrrolidinedione, 3-diazo- under controlled conditions .
Industrial Production Methods: Industrial production of 2,4-Pyrrolidinedione, 3-diazo- often involves large-scale diazotization processes. These processes are designed to ensure safety and efficiency, given the potential instability and toxicity of diazo compounds. The use of continuous flow systems and batch protocols can help manage the reactivity of the intermediates and final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Pyrrolidinedione, 3-diazo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene, silver oxide, and lead acetate are commonly used oxidizing agents.
Reducing Agents: Sodium bisulfite and stannous chloride are typical reducing agents.
Reaction Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent decomposition
Major Products: The major products formed from these reactions include various substituted pyrrolidinediones and azo compounds, which have applications in dye synthesis and organic synthesis .
Applications De Recherche Scientifique
2,4-Pyrrolidinedione, 3-diazo- has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential as an antitumor agent and its role in drug discovery is ongoing.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Pyrrolidinedione, 3-diazo- involves the generation of reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can then participate in various chemical transformations, including insertion into C-H, N-H, and O-H bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Diazomethane: A simple diazo compound used in organic synthesis.
Ethyl diazoacetate: A commercially relevant diazo compound used in cyclopropanation reactions.
Diazirines: Isomeric compounds with a ring structure containing carbon and two nitrogen atoms .
Uniqueness: 2,4-Pyrrolidinedione, 3-diazo- is unique due to its stability and versatility in forming various products through different reaction pathways. Its ability to generate reactive intermediates makes it a valuable tool in synthetic organic chemistry and industrial applications .
Propriétés
Numéro CAS |
51925-58-7 |
|---|---|
Formule moléculaire |
C4H3N3O2 |
Poids moléculaire |
125.09 g/mol |
Nom IUPAC |
3-diazopyrrolidine-2,4-dione |
InChI |
InChI=1S/C4H3N3O2/c5-7-3-2(8)1-6-4(3)9/h1H2,(H,6,9) |
Clé InChI |
PIDBSJSPZULZDO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(=[N+]=[N-])C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
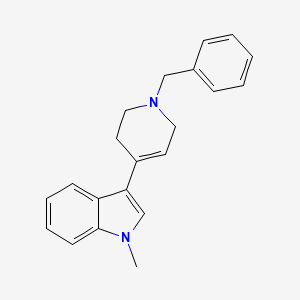
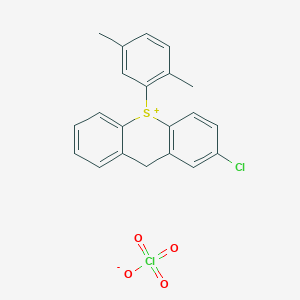
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
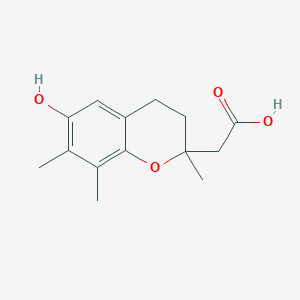

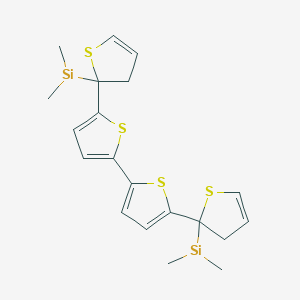
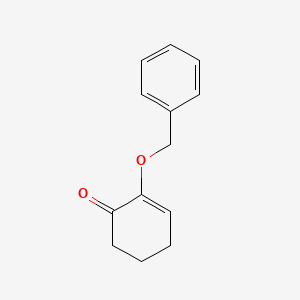
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
